molecular formula C11H20N2 B583274 2-Butyl-1,3-diazaspiro[4.4]non-1-ene CAS No. 151257-06-6

2-Butyl-1,3-diazaspiro[4.4]non-1-ene

Cat. No. B583274
CAS RN: 151257-06-6
M. Wt: 180.295
InChI Key: FQBLVJNFQCCULF-UHFFFAOYSA-N
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Description

“2-Butyl-1,3-diazaspiro[4.4]non-1-ene” is a chemical compound with the molecular formula C11H18N2O . It is an intermediate of Irbesartan (Avapro) .


Molecular Structure Analysis

The molecular structure of “2-Butyl-1,3-diazaspiro[4.4]non-1-ene” can be represented by the formula C11H18N2O . The average mass of the molecule is 194.273 Da and the monoisotopic mass is 194.141907 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Butyl-1,3-diazaspiro[4.4]non-1-ene” are not explicitly provided in the search results. For detailed information, it is recommended to refer to material safety data sheets (MSDS) or similar resources .

Scientific Research Applications

  • The compound has been studied for its structural and spectral characteristics, with a focus on tautomeric forms in solid state and solution. This includes analysis using IR and NMR spectroscopy and quantum chemistry (Enchev et al., 2017).

  • Reactions involving 1,2-diaza-1,3-butadienes and thioureas have been investigated, leading to various derivatives of 2-Butyl-1,3-diazaspiro[4.4]non-1-ene. This research is significant in the synthesis of thiazole and thiazolidin-4-one derivatives (Attanasi et al., 1999).

  • The compound is a key element in the crystal structure of irbesartan, an angiotensin II receptor antagonist used for hypertension treatment. Understanding its crystal forms is crucial for the development of effective antihypertensive agents (Boecskei et al., 1998).

  • It plays a role in the double 1,4-addition of malonate to 1,2-diaza-1,3-butadienes, a process important for the synthesis of novel compounds (Attanasi et al., 2001).

  • Tautomerism of derivatives of this compound, like 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one, has been examined for its structural properties in both solution and solid states, which is crucial for understanding its chemical behavior (Šimůnek et al., 2017).

  • The relationship between structure and anticonvulsant properties of 1,3-diazaspiro[4.4]nonane derivatives has been explored. This research is essential for developing new anticonvulsant agents (Lazić et al., 2017).

  • Irbesartan, which includes 2-Butyl-1,3-diazaspiro[4.4]non-1-ene in its structure, is extensively reviewed for its pharmacological and therapeutic uses, including hypertension and diabetic nephropathy treatment (Darwish et al., 2021).

  • Synthesis methods for irbesartan, which is significant for pharmaceutical production, have been documented (Xia, 2007).

  • Improved synthesis techniques for diazaspiro[4.4] nonane, a related compound, have been reported. This contributes to more efficient and higher-yield chemical synthesis processes (Zhiqin, 2004).

  • A study on the revision of the structure of related compounds, highlighting the importance of accurate structural determination in chemical synthesis (Dyachenko et al., 2015).

Mechanism of Action

The mechanism of action of “2-Butyl-1,3-diazaspiro[4.4]non-1-ene” is not explicitly mentioned in the search results. As an intermediate in the synthesis of Irbesartan, its mechanism of action may be related to the pharmacological action of Irbesartan .

Safety and Hazards

The safety and hazards associated with “2-Butyl-1,3-diazaspiro[4.4]non-1-ene” are not explicitly mentioned in the search results. For safety information, it is recommended to refer to material safety data sheets (MSDS) or similar resources .

properties

IUPAC Name

2-butyl-1,3-diazaspiro[4.4]non-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2/c1-2-3-6-10-12-9-11(13-10)7-4-5-8-11/h2-9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBLVJNFQCCULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NCC2(N1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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